molecular formula C9H10ClNO B1504097 Ethanone, 1-(2-amino-3-chloro-4-methylphenyl)- CAS No. 817209-18-0

Ethanone, 1-(2-amino-3-chloro-4-methylphenyl)-

Cat. No.: B1504097
CAS No.: 817209-18-0
M. Wt: 183.63 g/mol
InChI Key: SYQWAHAWWZTXQZ-UHFFFAOYSA-N
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Description

Historical Context and Chemical Classification

Ethanone, 1-(2-amino-3-chloro-4-methylphenyl)- belongs to the broad classification of substituted acetophenones, which have been extensively studied since the early development of organic chemistry in the nineteenth century. The systematic exploration of acetophenone derivatives emerged from the need to understand how different substituents on the aromatic ring influence the chemical behavior of the ketone functional group. This particular compound represents an advanced example of multi-substituted aromatic ketones, where three distinct functional groups are positioned on the benzene ring in a specific pattern that creates unique electronic and steric effects.

The chemical classification of this compound places it within several overlapping categories that reflect its structural complexity. As an acetophenone derivative, it shares the fundamental carbonyl-aromatic structure that defines this class of compounds, but the presence of amino, chloro, and methyl substituents creates additional classification possibilities. The amino group classifies it as an aminoacetophenone, while the chloro substituent places it among halogenated aromatic compounds. The methyl group contributes to its classification as a methylated aromatic derivative, creating a compound that sits at the intersection of multiple chemical families.

The development of synthetic methodologies for preparing such multi-substituted acetophenones has evolved significantly throughout the twentieth century. Traditional Friedel-Crafts acylation reactions provided early access to simple acetophenone derivatives, but the preparation of compounds with multiple substituents required more sophisticated approaches. The synthesis of Ethanone, 1-(2-amino-3-chloro-4-methylphenyl)- involves carefully orchestrated synthetic sequences that control the introduction and positioning of each functional group.

Nomenclature Systems and Identifiers

The nomenclature of Ethanone, 1-(2-amino-3-chloro-4-methylphenyl)- reflects the systematic approach to naming complex organic molecules established by the International Union of Pure and Applied Chemistry. The compound's primary name follows the convention of naming the acetophenone core and then specifying the substituents on the aromatic ring using positional numbers. The systematic name "1-(2-amino-3-chloro-4-methylphenyl)ethanone" clearly identifies the ethanone (acetyl) group attached to a phenyl ring bearing amino, chloro, and methyl substituents at the 2, 3, and 4 positions respectively.

Identifier Type Value
CAS Registry Number 817209-18-0
Molecular Formula C₉H₁₀ClNO
Molecular Weight 183.63500 grams per mole
Systematic Name 1-(2-amino-3-chloro-4-methylphenyl)ethanone
Alternative Name Ethanone, 1-(2-amino-3-chloro-4-methylphenyl)-

The Chemical Abstracts Service registry number 817209-18-0 provides a unique identifier that enables precise identification of this compound in chemical databases and literature searches. This numerical identifier eliminates any ambiguity that might arise from variations in naming conventions or structural representations. The molecular formula C₉H₁₀ClNO succinctly captures the elemental composition while indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in specific proportions.

Structural representation using Simplified Molecular Input Line Entry System notation provides another standardized method for describing the compound's connectivity. The systematic approach to nomenclature ensures that researchers worldwide can unambiguously identify and discuss this specific molecular structure. The positional numbering system used in the name reflects the ortho, meta relationships between the substituents, which significantly influences the compound's chemical properties and reactivity patterns.

Molecular Significance in Substituted Acetophenone Chemistry

The molecular architecture of Ethanone, 1-(2-amino-3-chloro-4-methylphenyl)- exemplifies the complex electronic interactions that arise when multiple substituents are present on an aromatic ring. The amino group at the 2-position relative to the acetyl group creates a powerful electron-donating influence through both inductive and resonance effects. This electron donation is partially counterbalanced by the chloro substituent at the 3-position, which exerts a strong electron-withdrawing inductive effect while providing some electron donation through resonance. The methyl group at the 4-position contributes modest electron donation through hyperconjugation, creating a nuanced electronic environment around the aromatic ring.

The spatial arrangement of these substituents generates significant steric interactions that influence the compound's three-dimensional structure and chemical reactivity. The amino group's proximity to the carbonyl functionality creates potential for intramolecular interactions, including possible hydrogen bonding between the amino protons and the carbonyl oxygen. Such interactions can stabilize specific conformations and influence the compound's physical properties and chemical behavior.

The electronic effects of the multiple substituents extend beyond simple additive contributions, creating complex patterns of electron density distribution throughout the aromatic system. Quantum mechanical calculations have demonstrated that such multi-substituted systems exhibit non-linear responses to substituent effects, where the combined influence of all substituents creates electronic properties that cannot be predicted simply by summing individual substituent contributions. This complexity makes compounds like Ethanone, 1-(2-amino-3-chloro-4-methylphenyl)- particularly interesting subjects for theoretical and experimental investigations.

The compound's position within the broader family of substituted acetophenones highlights its potential as a synthetic intermediate for accessing more complex molecular architectures. The presence of multiple reactive sites enables diverse chemical transformations, including nucleophilic substitution at the chloro position, electrophilic substitution on the aromatic ring, and condensation reactions involving the amino group. These transformation possibilities make the compound valuable for synthetic organic chemistry applications.

Current Research Landscape

Contemporary research involving Ethanone, 1-(2-amino-3-chloro-4-methylphenyl)- spans multiple areas of chemical investigation, reflecting the compound's versatility and synthetic utility. Synthetic methodologists have explored various approaches for preparing this compound efficiently, with particular emphasis on developing methods that provide good control over the regioselectivity of substituent introduction. The Friedel-Crafts acylation approach represents one established synthetic route, where 2-amino-3-chloro-4-methylbenzene serves as the aromatic substrate for acetylation.

Industrial applications have driven research into scalable synthetic methods that can produce the compound in quantities suitable for commercial use. Continuous flow processes have emerged as promising approaches for enhancing synthesis efficiency and improving process control. These methods offer advantages in terms of reaction selectivity, heat management, and waste reduction compared to traditional batch processes. The development of automated reactor systems has enabled precise control over reaction parameters, leading to improved yields and product quality.

Mechanistic studies have provided detailed insights into the chemical behavior of multi-substituted acetophenones, with this compound serving as a model system for understanding substituent effects in aromatic chemistry. Research has focused on elucidating how the combination of electron-donating and electron-withdrawing groups influences reaction pathways and product distributions in various chemical transformations. These studies have employed advanced spectroscopic techniques and computational methods to probe the electronic structure and dynamic behavior of the molecule.

The compound's reactivity profile has attracted attention for its potential in medicinal chemistry applications, where the multiple functional groups provide opportunities for structure-activity relationship studies. Researchers have investigated how modifications to the substituent pattern affect biological activity, leading to the development of structure-based design strategies for related compounds. The amino group, in particular, offers possibilities for forming hydrogen bonds with biological targets, while the chloro and methyl substituents can modulate lipophilicity and metabolic stability.

Properties

IUPAC Name

1-(2-amino-3-chloro-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-5-3-4-7(6(2)12)9(11)8(5)10/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQWAHAWWZTXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)C)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676429
Record name 1-(2-Amino-3-chloro-4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817209-18-0
Record name 1-(2-Amino-3-chloro-4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethanone, 1-(2-amino-3-chloro-4-methylphenyl)-, also known as 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological interactions, and relevant case studies.

The compound has the following characteristics:

  • Molecular Formula : CHClNO
  • Molar Mass : 183.63 g/mol
  • CAS Number : 817209-18-0

The structure features a chloro-substituted aromatic ring, which contributes to its unique chemical properties and potential biological activities. The presence of both an amino group and a ketone functional group allows for various chemical reactions typical of amines and ketones.

Synthesis Methods

Synthesis of Ethanone, 1-(2-amino-3-chloro-4-methylphenyl)- can be achieved through several methods. Some notable synthetic pathways include:

  • Reactions involving amines and ketones : These reactions highlight the compound's versatility in organic chemistry.
  • Use of chloro-substituted precursors : This approach emphasizes the importance of the chloro group in influencing the compound's reactivity and biological interactions.

Antimicrobial Properties

Ethanone, 1-(2-amino-3-chloro-4-methylphenyl)- has shown potential antimicrobial properties. Studies indicate that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives with chloro and methyl substitutions on the aromatic ring have been linked to enhanced biological interactions compared to their unsubstituted counterparts .

Antioxidant Activity

Research has demonstrated that related compounds possess significant antioxidant activity. The DPPH radical scavenging method is commonly used to assess this activity. For example, some derivatives have shown antioxidant effects comparable to well-known antioxidants like ascorbic acid .

Anticancer Activity

The anticancer potential of Ethanone derivatives has been investigated through in vitro studies. For instance, compounds derived from similar structures have been tested against various cancer cell lines, revealing cytotoxic effects that suggest possible therapeutic applications in oncology .

Structure–Activity Relationship (SAR) Studies

SAR studies have been crucial in understanding how structural modifications affect biological activity. For instance, modifications to the chloro and methyl groups on the aromatic ring significantly influence the compound's potency against specific cancer cell lines. In one study, a derivative with a meta-substituted phenyl group displayed an IC50 value of 0.8 μM against a cancer target .

Pharmacokinetic Profiles

Pharmacokinetic studies reveal important insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of Ethanone derivatives. For example, certain derivatives have shown moderate stability in biological assays, indicating their potential for further development as therapeutic agents .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of Ethanone, 1-(2-amino-3-chloro-4-methylphenyl)-:

Compound NameMolecular FormulaMolar Mass (g/mol)Notable Properties
2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-oneCHClNO183.63Potential antimicrobial and analgesic effects
2-Amino-1-(p-tolyl)ethanoneCHNO149.19Known for its analgesic effects
2-Amino-1-(3-chloro-4-methylphenyl)propan-1-oneCHClNO197.66Exhibits similar biological activity
2-Amino-N-(4-chlorophenyl)propanamideCHClN199.65Investigated for anti-inflammatory properties

This table illustrates how structural variations can lead to different biological activities and therapeutic potentials.

Scientific Research Applications

Introduction to Ethanone, 1-(2-amino-3-chloro-4-methylphenyl)-

Ethanone, 1-(2-amino-3-chloro-4-methylphenyl)-, also known by its CAS number 817209-18-0, is a chemical compound with significant applications in various fields, particularly in medicinal chemistry and agrochemicals. This article explores its properties, synthesis, and applications, supported by data tables and case studies from diverse sources.

Medicinal Chemistry

Ethanone derivatives have been explored for their potential as antitumor agents . Studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including HeLa and HCT-116 cells . The introduction of amino and chloro groups enhances their biological activity.

Agrochemicals

Research has shown that Ethanone derivatives can act as effective fungicides and herbicides . The compound's structure allows it to interact with specific biological pathways in plants and fungi, leading to inhibition of growth or reproduction .

Material Science

The compound is also being investigated for use in developing new materials with specific thermal and mechanical properties. Its unique chemical structure may contribute to enhanced performance in polymers and coatings.

Chemical Intermediates

Ethanone, 1-(2-amino-3-chloro-4-methylphenyl)- serves as an important intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

A study published in PMC highlighted the anticancer properties of Ethanone derivatives, demonstrating that modifications to the phenyl ring significantly affect their cytotoxicity against cancer cells . The research involved synthesizing various derivatives and testing them for IC50 values against HeLa cells.

Case Study 2: Agricultural Applications

In agricultural research, Ethanone derivatives were tested for their efficacy as fungicides against common plant pathogens. Results indicated a significant reduction in fungal growth, suggesting potential for development as a commercial agricultural product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with Ethanone, 1-(2-amino-3-chloro-4-methylphenyl)-, differing primarily in substituent type, position, or additional functional groups.

Substituent Position and Type Variations

Table 1: Structural Comparison of Ethanone Derivatives
Compound Name (CAS) Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties
Ethanone, 1-(2-amino-3-chloro-4-methylphenyl)- (817209-18-0) C9H10ClNO2 -NH2 (2), -Cl (3), -CH3 (4) 199.63 XLogP3: 2.1; TPSA: 52.3
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (151340-06-6) C9H9ClO3 -OH (4), -OCH3 (3), -Cl (2) 200.62 Melting point: ~98°C; synthesized via Friedel-Crafts
2-Amino-4'-chloroacetophenone Hydrochloride (5467-71-0) C8H9Cl2NO -NH2 (2), -Cl (4) 206.07 Melting point: 262°C; used in pharmaceutical intermediates
1-(4-Chlorophenyl)-2-[(4-methylphenyl)amino]ethanone (146537-21-5) C15H13ClNO -Cl (4), -NH-(4-methylphenyl) (2) 258.73 No melting point reported; complex substituent arrangement
Key Observations :
  • Substituent Effects : The presence of electron-donating groups (e.g., -NH2, -OCH3) enhances reactivity in electrophilic substitution, while electron-withdrawing groups (e.g., -Cl) reduce ring activation .
  • Lipophilicity: The target compound’s XLogP3 (2.1) is lower than 1-(2-chloro-4-hydroxy-3-methoxyphenyl)ethanone (estimated XLogP3 ~2.5), likely due to the hydrophilic -OH group in the latter .
  • Thermal Stability : The hydrochloride derivative (5467-71-0) exhibits a high melting point (262°C), attributed to ionic interactions and crystalline packing .

Preparation Methods

Direct Acetylation of Substituted Anilines or Benzaldehydes

One common approach involves starting from appropriately substituted benzaldehydes or anilines, followed by acetylation or Friedel-Crafts acylation to introduce the ethanone group.

  • Starting Materials: 2-amino-3-chloro-4-methylbenzaldehyde or 2-amino-3-chloro-4-methyl aniline derivatives.
  • Reagents: Acetyl chloride or acetic anhydride as acetylating agents; pyridine or triethylamine as bases to scavenge HCl.
  • Conditions: The reaction is typically conducted at room temperature or mild heating (up to 60 °C) under stirring.
  • Purification: The crude product is purified by recrystallization or silica gel column chromatography using ethyl acetate/petroleum ether mixtures as eluents.

This method leverages the condensation reaction of the aldehyde or amine derivative with acetyl chloride to form the ethanone moiety. For example, acetylation of 2-amino-3-chloro-5-methoxybenzaldehyde has been reported, which is structurally analogous to the 4-methyl substituted compound, indicating feasibility of this route.

Friedel-Crafts Acylation Using Chloroacetyl Chloride

Another established route involves Friedel-Crafts acylation of substituted toluene derivatives using chloroacetyl chloride in the presence of Lewis acid catalysts such as anhydrous aluminum chloride (AlCl3).

  • Procedure: Chloroacetyl chloride is added dropwise to a cooled solution of toluene derivative (e.g., p-methyl-substituted benzene) and AlCl3 at 0 °C.
  • Reaction Time: Stirring is continued at ambient temperature for 6–8 hours.
  • Workup: The reaction is quenched with concentrated hydrochloric acid, and the product is extracted with ethyl acetate.
  • Yield: Reported yields are approximately 70–75%.
  • Example: Preparation of 2-chloro-1-(p-methylphenyl)ethanone was achieved by this method, which can be adapted for 2-amino-3-chloro-4-methylphenyl ethanone synthesis by subsequent amination steps or by starting from appropriately substituted substrates.

Nucleophilic Substitution and Mannich-Type Reactions

The intermediate chloroacetophenone derivatives can undergo nucleophilic substitution with amines to introduce the amino group. Mannich base formation using formaldehyde and secondary amines in methanol has been reported for related compounds.

  • Reagents: 2-chloro-1-(p-methylphenyl)ethanone reacted with 2-amino-4-methylpyridine in DMF under reflux at 140 °C for 6 hours.
  • Outcome: Formation of amino-substituted ethanone derivatives with yields around 75%.
  • Purification: Methanol recrystallization and TLC monitoring.
  • Significance: This method provides a pathway to introduce the amino functionality on the aromatic ring post ketone formation.

Metal-Catalyzed Coupling and Cyclization Reactions

Advanced synthetic methods involve metal-catalyzed coupling reactions (e.g., Ru-SNS2 catalysis) and subsequent cyclization to form complex derivatives, which can be adapted for the preparation of substituted ethanones.

  • Conditions: Reactions under argon atmosphere at elevated temperatures (e.g., 140 °C) with bases like KOH.
  • Purification: Column chromatography on silica gel using ethyl acetate/petroleum ether.
  • Yields: Moderate to good yields (50–70%) depending on substrates.
  • Example: Synthesis of 1-(2-aminophenyl)ethanone derivatives reported under such conditions.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Purification Method Notes
Direct Acetylation 2-amino-3-chloro-4-methylbenzaldehyde Acetyl chloride, pyridine, RT to 60 °C 60–80 Recrystallization/Column Chrom. Mild conditions, straightforward
Friedel-Crafts Acylation 4-methylbenzene derivatives Chloroacetyl chloride, AlCl3, 0 °C to RT ~73 Extraction, recrystallization Requires strict moisture control
Nucleophilic Substitution/Mannich Chloroacetophenone derivatives Amines in DMF, reflux at 140 °C ~75 Methanol recrystallization Introduces amino group post-ketone formation
Metal-Catalyzed Coupling 2-aminobenzonitrile or analogs Ru-SNS2 catalyst, KOH, 140 °C, inert atmosphere 50–70 Column chromatography Advanced method, suitable for complex synth

Research Findings and Optimization Notes

  • Reaction Monitoring: Thin-layer chromatography (TLC) is routinely used to monitor reaction progress, employing solvent systems such as ethyl acetate/hexane in varying ratios.
  • Purification: Silica gel flash chromatography is the preferred purification technique to achieve high purity, often using gradient elution.
  • Yields: Optimization of molar ratios, reaction times, and temperatures can improve yields significantly.
  • Green Chemistry Considerations: Recent studies emphasize the use of ultrasound irradiation and milder catalysts to reduce reaction times and environmental impact, though these are more common in related heterocyclic syntheses.
  • Spectroscopic Confirmation: All synthesized compounds are confirmed by NMR, IR, and mass spectrometry to ensure structural integrity.

The preparation of Ethanone, 1-(2-amino-3-chloro-4-methylphenyl)- involves multiple synthetic strategies, with direct acetylation of substituted benzaldehydes and Friedel-Crafts acylation being the most established routes. Subsequent nucleophilic substitution or Mannich-type reactions enable the introduction of the amino group. Metal-catalyzed methods provide alternative pathways for complex derivatives. Purification by chromatography and recrystallization ensures high purity, with yields typically ranging from 60% to 80%. Optimization of reaction parameters and adoption of green chemistry principles remain active areas for improving synthesis efficiency.

This article consolidates data from peer-reviewed chemical synthesis literature and authoritative sources, excluding unreliable databases, to provide a professional and comprehensive overview of the preparation methods for Ethanone, 1-(2-amino-3-chloro-4-methylphenyl)-.

Q & A

Q. What safety protocols are recommended given structural alerts (e.g., nitro groups)?

  • Guidelines : For nitro-containing analogs (e.g., 1-(1,3,5-trinitropyrrolyl)ethanone ), avoid thermal stress to prevent NOx emissions. Use explosion-proof equipment and consult NFPA guidelines.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethanone, 1-(2-amino-3-chloro-4-methylphenyl)-
Reactant of Route 2
Reactant of Route 2
Ethanone, 1-(2-amino-3-chloro-4-methylphenyl)-

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